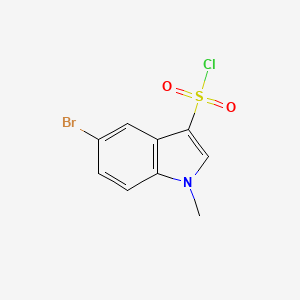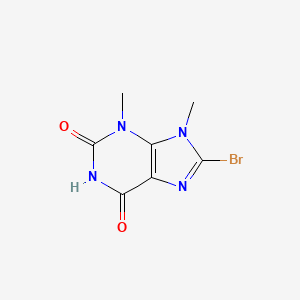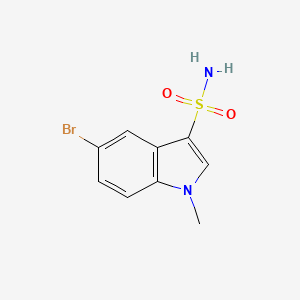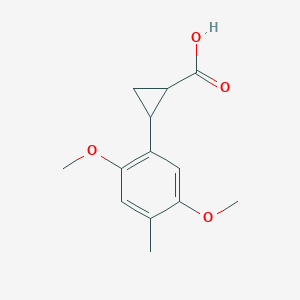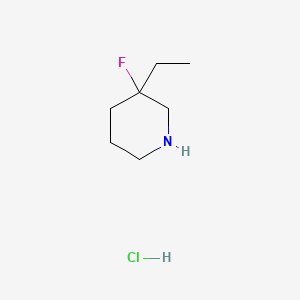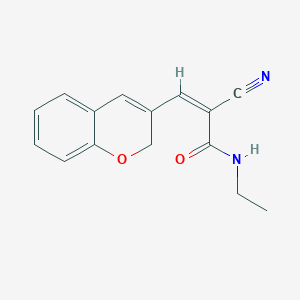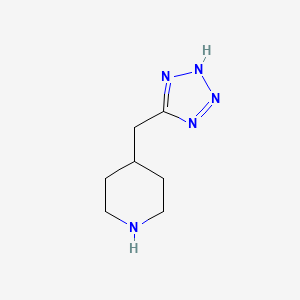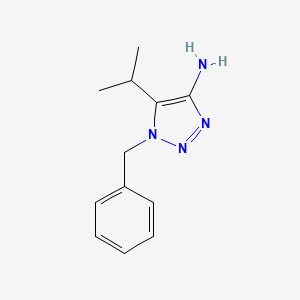![molecular formula C15H17ClN2O B13585477 2-[4-(aminomethyl)phenyl]-N-methylbenzamidehydrochloride](/img/structure/B13585477.png)
2-[4-(aminomethyl)phenyl]-N-methylbenzamidehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(aminomethyl)phenyl]-N-methylbenzamide hydrochloride is a chemical compound with a complex structure that includes an aminomethyl group attached to a phenyl ring, which is further connected to a benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(aminomethyl)phenyl]-N-methylbenzamide hydrochloride typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 4-(aminomethyl)benzoic acid with N-methylbenzamide under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2-[4-(aminomethyl)phenyl]-N-methylbenzamide hydrochloride may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and maintain consistent quality. The use of advanced purification techniques, such as crystallization and chromatography, is also common to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(aminomethyl)phenyl]-N-methylbenzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-[4-(aminomethyl)phenyl]-N-methylbenzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential in treating certain medical conditions, such as inflammation or cancer.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-[4-(aminomethyl)phenyl]-N-methylbenzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(aminomethyl)benzoic acid
- N-methylbenzamide
- 4-(aminomethyl)phenylboronic acid hydrochloride
Uniqueness
2-[4-(aminomethyl)phenyl]-N-methylbenzamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and therapeutic potential, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C15H17ClN2O |
|---|---|
Peso molecular |
276.76 g/mol |
Nombre IUPAC |
2-[4-(aminomethyl)phenyl]-N-methylbenzamide;hydrochloride |
InChI |
InChI=1S/C15H16N2O.ClH/c1-17-15(18)14-5-3-2-4-13(14)12-8-6-11(10-16)7-9-12;/h2-9H,10,16H2,1H3,(H,17,18);1H |
Clave InChI |
HMVLWLBADSKTCF-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=CC=CC=C1C2=CC=C(C=C2)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine](/img/structure/B13585399.png)
